Cas no 105105-33-7 (1-(2-methoxy-5-methylphenyl)piperazine)

1-(2-Methoxy-5-methylphenyl)piperazine is a substituted phenylpiperazine derivative with potential applications in pharmaceutical and chemical research. Its structure features a methoxy group at the ortho position and a methyl group at the para position of the phenyl ring, which may influence its binding affinity and selectivity in receptor studies. This compound is of interest due to its potential as a precursor or intermediate in the synthesis of bioactive molecules, particularly in the development of CNS-targeting agents. Its well-defined molecular framework allows for precise modifications, making it a valuable tool for structure-activity relationship (SAR) studies. The compound is typically handled under controlled conditions due to its reactivity and requires proper storage to maintain stability.
1-(2-methoxy-5-methylphenyl)piperazine structure
105105-33-7 structure
Product Name:1-(2-methoxy-5-methylphenyl)piperazine
CAS No:105105-33-7
MF:C12H18N2O
MW:206.284122943878
CID:1097519
PubChem ID:19357115
Update Time:2025-10-06

1-(2-methoxy-5-methylphenyl)piperazine Chemical and Physical Properties

Names and Identifiers

    • 1-(2-methoxy-5-methylphenyl)-Piperazine
    • 1-(2-Methoxy-5-methylphenyl)piperazine
    • EN300-1828555
    • SCHEMBL3973132
    • LBQDADYHTCZZCQ-UHFFFAOYSA-N
    • 1-(2-Methoxy-5-methyl-phenyl)-piperazine
    • 105105-33-7
    • CS-0281818
    • AKOS010080454
    • 1-(2-methoxy-5-methylphenyl)piperazine
    • Inchi: 1S/C12H18N2O/c1-10-3-4-12(15-2)11(9-10)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3
    • InChI Key: LBQDADYHTCZZCQ-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(C)=CC=1N1CCNCC1

Computed Properties

  • Exact Mass: 206.141913202g/mol
  • Monoisotopic Mass: 206.141913202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 24.5Ų

1-(2-methoxy-5-methylphenyl)piperazine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1828555-0.05g
1-(2-methoxy-5-methylphenyl)piperazine
105105-33-7
0.05g
$468.0 2023-09-19
Enamine
EN300-1828555-0.1g
1-(2-methoxy-5-methylphenyl)piperazine
105105-33-7
0.1g
$490.0 2023-09-19
Enamine
EN300-1828555-0.25g
1-(2-methoxy-5-methylphenyl)piperazine
105105-33-7
0.25g
$513.0 2023-09-19
Enamine
EN300-1828555-0.5g
1-(2-methoxy-5-methylphenyl)piperazine
105105-33-7
0.5g
$535.0 2023-09-19
Enamine
EN300-1828555-1.0g
1-(2-methoxy-5-methylphenyl)piperazine
105105-33-7
1g
$1172.0 2023-05-25
Enamine
EN300-1828555-2.5g
1-(2-methoxy-5-methylphenyl)piperazine
105105-33-7
2.5g
$1089.0 2023-09-19
Enamine
EN300-1828555-5.0g
1-(2-methoxy-5-methylphenyl)piperazine
105105-33-7
5g
$3396.0 2023-05-25
Enamine
EN300-1828555-10.0g
1-(2-methoxy-5-methylphenyl)piperazine
105105-33-7
10g
$5037.0 2023-05-25
Enamine
EN300-1828555-1g
1-(2-methoxy-5-methylphenyl)piperazine
105105-33-7
1g
$557.0 2023-09-19
Enamine
EN300-1828555-5g
1-(2-methoxy-5-methylphenyl)piperazine
105105-33-7
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$1614.0 2023-09-19
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